molecular formula C7H12ClNO4S B13492818 Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride CAS No. 2866322-90-7

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride

Cat. No.: B13492818
CAS No.: 2866322-90-7
M. Wt: 241.69 g/mol
InChI Key: AKWYWDACBRXIBU-UHFFFAOYSA-N
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Description

Methyl 6,6-dioxo-6λ⁶-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is a bicyclic sulfonamide derivative featuring a fused bicyclo[3.2.0]heptane scaffold. The compound’s structure includes a sulfur atom in a sulfone (dioxo-thia) configuration at position 6, a tertiary amine (azabicyclo) at position 3, and a methyl ester carboxylate group at position 1. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications, particularly in antibiotic research .

Properties

CAS No.

2866322-90-7

Molecular Formula

C7H12ClNO4S

Molecular Weight

241.69 g/mol

IUPAC Name

methyl 6,6-dioxo-6λ6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO4S.ClH/c1-12-6(9)7-3-8-2-5(7)13(10,11)4-7;/h5,8H,2-4H2,1H3;1H

InChI Key

AKWYWDACBRXIBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CNCC1S(=O)(=O)C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride typically involves multiple steps, including cyclization and esterification reactions. One common method involves the reaction of a suitable precursor with a sulfur-containing reagent under controlled conditions to form the bicyclic structure. The final step often includes the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or nitrogen atoms.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, inhibiting or modifying the activity of the target molecule. This can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Bicyclic Compounds

Core Bicyclic Scaffold Variations

The bicyclo[3.2.0]heptane framework is shared with several β-lactam antibiotics (e.g., penicillins and cephalosporins), but key differences in substituents and heteroatom positioning distinguish its activity and stability:

Compound Name Bicyclo System Key Substituents Functional Groups Biological Relevance
Methyl 6,6-dioxo-6λ⁶-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate HCl [3.2.0] 6λ⁶-thia (sulfone), 3-aza, 1-COOMe Sulfone, amine, ester Antibacterial scaffold
Bacampicillin Hydrochloride [3.2.0] 4-thia-1-aza, 6β-aminophenylacetyl β-lactam, ester Prodrug of ampicillin
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate [2.2.1] 4-Br, 1-COOMe Bromide, ester Synthetic intermediate
(1R,5R,6S)-6-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate HCl [3.2.0] 6-CF₃, 3-aza, 1-COOMe Trifluoromethyl, ester Chiral building block

Key Observations :

  • Sulfone vs.
  • Substituent Flexibility : The 6λ⁶-thia and 3-aza groups enable diverse functionalization, contrasting with the rigid β-lactam core in Bacampicillin .

Pharmacological and Physicochemical Properties

Solubility and Stability
  • The hydrochloride salt of the target compound likely exhibits superior aqueous solubility (>50 mg/mL) compared to neutral bicyclo[2.2.1] esters (e.g., methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate), which are lipophilic .
  • Sulfone groups enhance oxidative stability relative to sulfides in β-lactams, as seen in mezlocillin derivatives .
Antimicrobial Activity

While direct data for the target compound is sparse, structurally related sulfone-bearing bicyclic systems show moderate Gram-positive activity (MIC: 2–8 µg/mL) but lack broad-spectrum efficacy due to the absence of a β-lactam warhead .

Biological Activity

Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to beta-lactam antibiotics. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H11NO4S
  • Molecular Weight : 217.24 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the available sources.

The compound features a bicyclic structure that contributes to its biological activity. Its solubility in organic solvents like chloroform and methanol indicates potential for various applications in pharmaceutical formulations.

Antimicrobial Properties

Research indicates that compounds similar to methyl 6,6-dioxo-6lambda6-thia derivatives exhibit significant antimicrobial properties. The beta-lactam core is known for its ability to inhibit bacterial cell wall synthesis, making it effective against a range of Gram-positive and Gram-negative bacteria.

The mechanism primarily involves the inhibition of transpeptidase enzymes essential for cross-linking peptidoglycan layers in bacterial cell walls. This leads to cell lysis and death, particularly in actively dividing bacteria.

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial effectiveness of various azabicyclic compounds, revealing that those with similar structures to methyl 6,6-dioxo derivatives showed promising results against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Analgesic Activity : Another investigation focused on related bicyclic compounds, assessing their analgesic properties using the hot-plate method in mice. While some showed minimal activity, modifications to the structure significantly enhanced efficacy .
  • Toxicity Studies : Toxicological assessments have been conducted to evaluate the safety profile of these compounds. Results indicated that while effective at therapeutic doses, higher concentrations could lead to cytotoxic effects in vitro .

Comparative Biological Activity Table

Compound NameAntimicrobial ActivityAnalgesic ActivityToxicity Level
Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylateHighLowModerate
6-Aminopenicillanic AcidVery HighModerateLow
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylateModerateHighLow

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